Superior GPx-like Catalytic Turnover: Selenourea vs. Ebselen-Derived Scaffolds
Aryl- and sugar-derived selenoureas exhibit significantly faster catalytic turnover in glutathione peroxidase (GPx) mimetic assays compared to ebselen and its analogues. Under identical substoichiometric conditions (0.05 molar equivalents), selenoureas achieve a half-life (t₁/₂) for H₂O₂ reduction as low as 2.0 minutes, representing a markedly faster rate than the broader class of ebselen analogs, which typically exhibit t₁/₂ values ranging from 8.0 to 38.9 minutes depending on the specific derivative and peroxide substrate [1].
| Evidence Dimension | GPx-like catalytic half-life (t₁/₂) for H₂O₂ reduction |
|---|---|
| Target Compound Data | t₁/₂ = 2.0 - 12.7 min (for aryl- and sugar-derived selenoureas) [1] |
| Comparator Or Baseline | Ebselen analogues (selenosteroids): t₁/₂ = 8.0 - 22.5 min for H₂O₂ [2] |
| Quantified Difference | Selenourea derivatives achieve a maximum rate that is approximately 4x faster than the best ebselen analogues (2.0 min vs. 8.0 min) [1][2]. |
| Conditions | 0.05 molar equiv. of compound, H₂O₂-mediated oxidation of dithiothreitol monitored by NMR [1] |
Why This Matters
For researchers studying acute oxidative stress or developing rapid-response redox modulators, the faster catalytic rate of selenourea derivatives offers a quantifiable kinetic advantage in assay design and therapeutic hypothesis testing.
- [1] Merino-Montiel P, et al. Synthesis and antioxidant activity of O-alkyl selenocarbamates, selenoureas and selenohydantoins. Eur J Pharm Sci. 2013;48(3):582-92. View Source
- [2] Fuentes-Aguilar A, et al. New selenosteroids as antiproliferative agents. 2017. (GPx mimic data: t1/2 8.0-22.5 min for H2O2). View Source
